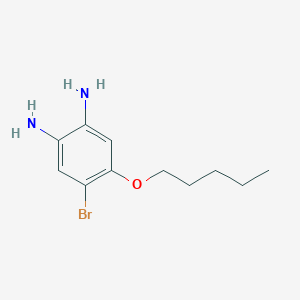

4-Bromo-5-(pentyloxy)benzene-1,2-diamine

Description

BenchChem offers high-quality 4-Bromo-5-(pentyloxy)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-(pentyloxy)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-pentoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O/c1-2-3-4-5-15-11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMRTEMXEBSDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C(=C1)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comparative Analysis of 4-bromo-1,2-diaminobenzene and its 5-Pentyloxy Analogue: Structural Differences and Strategic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted o-phenylenediamines are cornerstone building blocks in the synthesis of a multitude of heterocyclic compounds vital to the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides a detailed comparative analysis of two such precursors: the well-established reagent 4-bromo-1,2-diaminobenzene and its more complex, functionalized analogue, 4-bromo-5-(pentyloxy)benzene-1,2-diamine. The primary structural distinction lies in the presence of a C5 pentyloxy (-O(CH₂)₄CH₃) group in the latter. This seemingly simple modification introduces profound changes in the molecule's physicochemical properties, including lipophilicity, solubility, and electronic character. These alterations have significant downstream implications for reaction kinetics, synthetic strategy, and the biological or material properties of the resulting derivatives. This whitepaper will dissect these differences, providing field-proven insights into the causality behind experimental choices and outlining the strategic advantages each molecule offers in specific research and development contexts.

Foundational Precursor: 4-bromo-1,2-diaminobenzene

4-bromo-1,2-diaminobenzene (also known as 4-bromo-o-phenylenediamine) is a widely utilized intermediate.[1][3] Its trifunctional nature—possessing two nucleophilic amino groups ortho to each other and a bromine atom suitable for cross-coupling reactions—makes it a versatile scaffold.[2]

Molecular Profile and Physicochemical Properties

The structure of 4-bromo-1,2-diaminobenzene is fundamental to its reactivity.

Caption: Chemical structure of 4-bromo-1,2-diaminobenzene.

The key quantitative properties of this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [1][4][5] |

| Molecular Weight | 187.04 g/mol | [1][4][5] |

| Appearance | White to brown solid/powder | [1][3] |

| Melting Point | 65-69 °C (decomposes) | [1][4][6] |

| Boiling Point (Predicted) | 289.3 ± 20.0 °C | [7] |

| Solubility | Soluble in chloroform | [1][3][7] |

| XLogP3 | 1.3 | [5][7] |

Core Reactivity and Applications

The utility of 4-bromo-1,2-diaminobenzene stems from two primary reaction modalities:

-

Cyclocondensation: The adjacent diamino groups readily react with dicarbonyl compounds, carboxylic acids, or their derivatives to form heterocyclic systems. This is the cornerstone for synthesizing benzimidazoles and quinoxalines, which are prevalent motifs in pharmacologically active molecules.[1][8][9]

-

Cross-Coupling: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon-based substituents. This enables the construction of more complex molecular architectures.[2]

Its application as a precursor is well-documented for preparing fluorescent dipolar quinoxaline derivatives for emissive and electron-transport materials and in the synthesis of 6-bromo-2-methylbenzimidazole.[1][9]

The Functionalized Analogue: 4-bromo-5-(pentyloxy)benzene-1,2-diamine

The introduction of a pentyloxy group at the C5 position fundamentally alters the parent scaffold, creating a new set of molecular properties and, consequently, new strategic opportunities in synthesis and application.

Molecular Profile and Predicted Properties

The addition of the five-carbon ether chain significantly increases the molecule's size and changes its polarity.

Caption: Chemical structure of 4-bromo-5-(pentyloxy)benzene-1,2-diamine.

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to similar analogues like 4-Bromo-5-propoxybenzene-1,2-diamine.[10]

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₇BrN₂O | N/A |

| Molecular Weight | 273.17 g/mol | Increased by C₅H₁₀O moiety |

| Appearance | Likely a solid or oil | Increased MW and chain length |

| Solubility | Enhanced solubility in nonpolar organic solvents (e.g., hexanes, toluene), reduced aqueous solubility | Addition of lipophilic pentyloxy chain |

| XLogP3 | ~3.5-4.0 | Significant increase due to the alkyl chain, enhancing lipophilicity |

Head-to-Head Comparison: The Strategic Impact of the Pentyloxy Group

The choice between these two molecules is not arbitrary; it is a strategic decision driven by the desired properties of the final product. The pentyloxy group acts as a powerful modulating element.

Caption: Key property shifts resulting from pentyloxy functionalization.

Causality of Property Changes

-

Lipophilicity & Solubility: The five-carbon alkyl chain is the dominant factor. In drug development, increasing lipophilicity can drastically alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It may enhance permeability across biological membranes (e.g., the gut wall or blood-brain barrier) but can also increase metabolic liability or reduce aqueous solubility. Prodrug strategies often leverage such modifications to improve bioavailability.[11]

-

Electronic Effects: The oxygen atom of the pentyloxy group is electron-donating through resonance. This increases the electron density of the aromatic ring, potentially making it more susceptible to electrophilic substitution (if other sites were available) and influencing the basicity of the adjacent amino groups. This can alter the kinetics of subsequent cyclization reactions.

-

Steric Hindrance: The pentyloxy group is sterically bulky. It can hinder reactions at the adjacent C-4 bromine and C-5 amino positions. This can be exploited to achieve regioselectivity in certain reactions or may necessitate more forceful reaction conditions.

Comparative Synthetic Methodologies

The synthetic routes to these compounds reflect their difference in complexity.

Protocol: Synthesis of 4-bromo-1,2-diaminobenzene

A common and reliable method involves the protection of amines, followed by bromination and deprotection.[1][8][12]

Workflow: o-Phenylenediamine -> N,N'-Diacetyl-o-phenylenediamine -> 4-Bromo-N,N'-diacetyl-o-phenylenediamine -> 4-bromo-1,2-diaminobenzene

Step-by-Step Experimental Protocol:

-

Acetylation (Protection):

-

Dissolve o-phenylenediamine (1 eq) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (2.2 eq).

-

Stir and allow the reaction to proceed. The formation of the diacetylated product protects the amino groups from oxidation during bromination.

-

-

Bromination:

-

To the above mixture, add a solution of bromine (1.2 eq) in acetic acid dropwise at a controlled temperature (e.g., 50-55 °C).[12] The acetyl groups are mildly activating and direct bromination to the para position relative to one of the amides.

-

After the reaction is complete, pour the mixture into a solution of sodium bisulfite in ice water to quench excess bromine.[12]

-

-

Hydrolysis (Deprotection):

-

The precipitated 4-bromo-N,N'-diacetyl intermediate is filtered and then heated under reflux with an aqueous base (e.g., NaOH) or acid to hydrolyze the amide bonds.

-

The crude 4-bromo-1,2-diaminobenzene is then isolated via extraction and purified, typically by recrystallization.

-

An alternative route involves the reduction of 4-bromo-2-nitroaniline using a reducing agent like stannous chloride (SnCl₂) or iron powder in acidic media.[1][13]

Proposed Protocol: Synthesis of 4-bromo-5-(pentyloxy)benzene-1,2-diamine

Caption: Proposed synthetic workflow for the pentyloxy analogue.

Step-by-Step Conceptual Protocol:

-

Etherification: Start with a commercially available nitrophenol, such as 4-nitrocatechol. Protect one hydroxyl group. Perform a Williamson ether synthesis with 1-bromopentane and a mild base (e.g., K₂CO₃) to install the pentyloxy group.

-

Nitration: Introduce a second nitro group ortho to the first using standard nitrating conditions (HNO₃/H₂SO₄). The existing alkoxy and nitro groups will direct the position of this new group.

-

Bromination: Introduce the bromine atom. The position will be directed by the existing activating (pentyloxy) and deactivating (nitro) groups. N-bromosuccinimide (NBS) would be a suitable reagent for controlled bromination.

-

Reduction: Concurrently reduce both nitro groups to amines using a strong reducing agent like catalytic hydrogenation (H₂ over Pd/C) or a metal-acid system (Fe/HCl). This final step yields the target molecule.

This proposed route is self-validating in its logic, as each step is a standard, high-yielding organic transformation, and the directing effects of the substituents are well-understood principles.

Conclusion and Strategic Outlook

The difference between 4-bromo-1,2-diaminobenzene and 4-bromo-5-(pentyloxy)benzene-1,2-diamine is a clear illustration of how targeted functionalization can create value in chemical synthesis.

-

4-bromo-1,2-diaminobenzene remains the workhorse precursor for creating a wide range of heterocyclic scaffolds where baseline properties are sufficient. Its commercial availability and straightforward reactivity make it ideal for initial library synthesis and proof-of-concept studies.

-

4-bromo-5-(pentyloxy)benzene-1,2-diamine is a strategic, value-added building block. It should be employed when the goal is to specifically modulate the physicochemical properties of the final product. The pentyloxy group serves as a "lipophilic handle" and an electronic modifier. Its synthesis is more involved, but it provides a direct route to analogues with potentially improved pharmacokinetic profiles for drug candidates or enhanced solubility and processing characteristics for advanced materials.

For researchers in drug development, the pentyloxy analogue represents an opportunity to engage in lead optimization, systematically probing the effects of lipophilicity on biological activity and ADME properties. For materials scientists, it allows for the creation of derivatives that are more compatible with organic solvents and polymer matrices, opening new avenues for formulation and device fabrication.

References

-

PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Ottokemi. (n.d.). 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India. Retrieved February 24, 2026, from [Link]

-

Labcom-risca. (n.d.). 4-Bromo-1,2-diaminobenzene. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2015, September 12). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Strategic Importance of 4-Bromo-1,2-benzenediamine as a Precursor. [Link]

-

Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 4-Bromo-1,2-diaminobenzene, 97 | 640441-5G. Retrieved February 24, 2026, from [Link]

-

Roy, A., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

Sources

- 1. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-bromo-1,2-diaminobenzene, 4-Bromo-o-phenylenediamine Manufacturers [mubychem.com]

- 4. 4-ブロモ-1,2-ジアミノベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sigma Aldrich 4-Bromo-1,2-diaminobenzene 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. chemscene.com [chemscene.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of soluble quinoxalines from 4-Bromo-5-(pentyloxy)benzene-1,2-diamine

Source Material: 4-Bromo-5-(pentyloxy)benzene-1,2-diamine Target Class: Lipophilic Brominated Quinoxalines & Dibenzo[a,c]phenazines

Introduction & Strategic Overview

This guide details the synthesis of soluble quinoxaline derivatives utilizing 4-Bromo-5-(pentyloxy)benzene-1,2-diamine as the core building block. Unlike unsubstituted o-phenylenediamines, this precursor presents unique chemical behaviors that must be managed for successful synthesis:

-

Solubility Profile: The C5-alkoxy (pentyloxy) chain renders the molecule lipophilic. Standard aqueous-organic protocols (e.g., water/ethanol) often fail due to premature precipitation of the starting material.

-

Electronic Push-Pull: The diamine core is electronically asymmetric. The alkoxy group (electron-donating) activates the amine para to it, while the bromine (electron-withdrawing) deactivates the amine para to it. This difference influences the kinetics and regioselectivity of the initial nucleophilic attack on 1,2-dicarbonyls.

-

Functional Utility: The retained bromine atom serves as a critical handle for downstream Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille), essential for synthesizing conjugated polymers (e.g., OPV acceptors) or fluorescent probes.

Core Reaction Mechanism

The synthesis proceeds via a double condensation (Schiff base formation) between the 1,2-diamine and a 1,2-dicarbonyl.

Figure 1: Acid-catalyzed condensation mechanism converting 1,2-diamine and 1,2-diketone into the quinoxaline scaffold.

Experimental Protocols

Safety Pre-requisites

-

Oxidation Risk: 1,2-diamines oxidize rapidly in air to form dark impurities (azines/azo compounds). Always store the starting material under Argon/Nitrogen and use degassed solvents.

-

Toxicity: Brominated aromatics and organic solvents (CHCl₃, Toluene) are toxic. Work in a fume hood.

Protocol A: Condensation with Benzil (General Method)

Target: 6-Bromo-2,3-diphenyl-7-(pentyloxy)quinoxaline

This protocol uses a mixed solvent system to ensure the lipophilic diamine remains in solution during the reaction.

Reagents:

-

4-Bromo-5-(pentyloxy)benzene-1,2-diamine (1.0 equiv)

-

Benzil (1.1 equiv)

-

Solvent: Ethanol / Glacial Acetic Acid (10:1 v/v) or Chloroform / Acetic Acid (5:1 v/v) for highly lipophilic variants.

-

Catalyst: Acetic Acid (acts as solvent and catalyst).

Step-by-Step Procedure:

-

Preparation: Purge a round-bottom flask with Nitrogen for 5 minutes.

-

Dissolution: Add the diamine (1 mmol, ~273 mg) and Benzil (1.1 mmol, ~231 mg) to the flask.

-

Solvent Addition: Add 10 mL of the solvent mixture. If using Ethanol/AcOH, sonicate briefly to ensure the diamine is fully dissolved. Note: If the solution remains cloudy, switch to Chloroform/AcOH.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (80°C for EtOH or 65°C for CHCl₃) for 3–5 hours.

-

Monitoring: Check TLC (Eluent: Hexane/Ethyl Acetate 8:2). The diamine spot (polar, often fluorescent) should disappear; a less polar, highly fluorescent product spot should appear.

-

Work-up (Precipitation Method):

-

If using CHCl₃, evaporate to dryness first, then redissolve in minimal hot ethanol.

-

Pour the ethanol solution into 50 mL of ice-cold water with vigorous stirring.

-

The product will precipitate as a solid.[2] Filter and wash with cold methanol to remove excess benzil.

-

Purification: Recrystallize from Ethanol or Acetonitrile.

Protocol B: Condensation with Phenanthrene-9,10-dione

Target: 10-Bromo-11-(pentyloxy)dibenzo[a,c]phenazine

This reaction creates a large, rigid aromatic plane. Solubility becomes the limiting factor after the reaction.

Reagents:

-

4-Bromo-5-(pentyloxy)benzene-1,2-diamine (1.0 equiv)

-

Phenanthrene-9,10-dione (1.0 equiv)

-

Solvent: Toluene / Glacial Acetic Acid (10:1) .

Step-by-Step Procedure:

-

Setup: Use a Dean-Stark trap if scaling up (>1g) to remove water, though standard reflux is sufficient for small scales.

-

Reaction: Combine reactants in Toluene/AcOH. Reflux at 110°C for 12 hours. The higher temperature is required to drive the condensation on the rigid phenanthrene system.

-

Observation: The product is likely to precipitate during the reaction as a bright yellow/orange solid due to π-π stacking, despite the pentyloxy chain.

-

Work-up:

-

Purification: These fused systems are often too insoluble for chromatography. Wash the filter cake extensively with hot ethanol and diethyl ether.

Workflow Visualization

Figure 2: Decision tree for solvent selection and workflow based on substrate solubility and target rigidity.

Critical Parameters & Troubleshooting

| Parameter | Observation | Corrective Action |

| Solvent Choice | Starting material precipitates upon addition of acid. | Switch from EtOH/AcOH to CHCl₃/AcOH or Toluene/AcOH . The pentyloxy chain requires non-polar solvation. |

| Oxidation | Reaction mixture turns black/tarry immediately. | The diamine was oxidized.[6][7] Recrystallize the diamine (from ethanol/water with sodium dithionite) before use. Perform reaction under Argon. |

| Incomplete Reaction | TLC shows persistent starting material after 6 hours. | Add 5 mol% Iodine (I₂) as a Lewis acid catalyst. This is highly effective for deactivated amines. |

| Regiochemistry | Multiple spots on TLC (for asymmetric diketones). | The Br and O-Pentyl groups create different electronic environments. Isomers are forming. Separate via Column Chromatography (Gradient: 100% Hexane → 10% EtOAc). |

Downstream Application: Suzuki-Miyaura Coupling

Rationale: The synthesized quinoxaline contains a bromine atom.[1] This protocol converts it into a functionalized conjugated system (e.g., for OPV applications).

-

Reactants: Brominated Quinoxaline (1 eq), Aryl Boronic Acid (1.2 eq).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base/Solvent: K₂CO₃ (2M aq) / Toluene / Ethanol (2:1:1 ratio).

-

Conditions: Degas thoroughly. Reflux at 90°C for 24 hours under Argon.

-

Note: The pentyloxy chain is crucial here to maintain solubility of the growing conjugated system.

References

-

General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018.

-

Solubility & Alkoxy Chains: Sonar, P., et al. "Benzo[1,2-b:4,5-b']dithiophene and quinoxaline based copolymers for organic photovoltaics." Energy & Environmental Science, 2011. (Contextualizing the use of alkoxy-quinoxalines in polymers).

-

Catalytic Improvements: Bhosale, R. S., et al. "Iodine catalyzed mild and efficient method for the synthesis of quinoxalines."[8] Tetrahedron Letters, 2005.

-

Starting Material Synthesis: BenchChem. "Synthesis routes of 4-Bromobenzene-1,2-diamine." (Providing context on the precursor).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. acgpubs.org [acgpubs.org]

- 6. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scielo.br [scielo.br]

Application Note: Preparation of Benzimidazole Derivatives from 4-Bromo-5-(pentyloxy)benzene-1,2-diamine

Executive Summary

This application note details the synthetic protocols for converting 4-Bromo-5-(pentyloxy)benzene-1,2-diamine (referred to herein as Precursor A ) into 2-substituted benzimidazole derivatives.

Precursor A represents a high-value scaffold in medicinal chemistry. The pentyloxy group (C5-alkoxy) imparts significant lipophilicity, aiding in cell permeability and blood-brain barrier (BBB) penetration, while the bromine substituent serves as a versatile orthogonal handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

However, the electron-rich nature of the alkoxy-substituted diamine makes it susceptible to rapid oxidative degradation. This guide provides robust, self-validating protocols to mitigate these risks and ensure high-yield cyclization.

Pre-Protocol: Handling & Stability

Critical Warning: Electron-rich o-phenylenediamines like Precursor A are air-sensitive. Oxidation leads to the formation of dark purple/black quinoid impurities that poison subsequent catalytic cycles.

Stability Profile

| Parameter | Status | Recommendation |

| Oxidation Potential | High | Store under Argon/Nitrogen at -20°C. |

| Light Sensitivity | Moderate | Use amber glassware. |

| Solubility | Lipophilic | Soluble in DMF, DMSO, DCM, EtOAc. Poor in Water/Hexanes. |

Re-Purification Protocol (If Precursor is Dark)

If Precursor A appears dark brown or black:

-

Dissolve in minimal degassed Ethanol.

-

Add activated charcoal (10% w/w) and stir for 15 min.

-

Filter through Celite® under an inert atmosphere.

-

Use the filtrate immediately for the cyclization step.

Synthetic Pathways & Mechanisms

We present two primary methodologies based on the electrophile source.

Pathway Logic

-

Method A (Oxidative Cyclization): Best for Aldehydes . Uses mild oxidants (Na₂S₂O₅) to facilitate ring closure after Schiff base formation. Preferred for diverse library generation.

-

Method B (Acid-Catalyzed Condensation): Best for Carboxylic Acids . Uses strong acid (HCl) or coupling reagents. Preferred for robust, stable substrates.

Mechanistic Visualization[1]

Figure 1: Mechanistic pathway for the oxidative cyclization of Precursor A with aldehydes.

Experimental Protocols

Method A: Oxidative Cyclization with Aldehydes (Sodium Metabisulfite Route)

Reference Grounding: This method is a variation of the protocol described by Bahrami et al., optimized for lipophilic diamines.

Reagents:

-

Precursor A: 1.0 mmol (273 mg)

-

Aldehyde (R-CHO): 1.1 mmol

-

Sodium Metabisulfite (Na₂S₂O₅): 1.2 mmol

-

Solvent: DMF (Dimethylformamide) - 5 mL (Chosen for solubility of the pentyloxy chain)

Step-by-Step Protocol:

-

Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen.

-

Dissolution: Add Precursor A (1.0 mmol) and DMF (5 mL). Stir until fully dissolved.

-

Addition: Add the aldehyde (1.1 mmol) followed by Na₂S₂O₅ (1.2 mmol) in one portion.

-

Reaction: Heat the mixture to 80°C for 2–4 hours.

-

Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes). The diamine spot (polar, streaks) should disappear.

-

-

Workup (Critical for Lipophilic Products):

-

Pour the reaction mixture into Ice Water (20 mL) .

-

Observation: Due to the pentyloxy group, the product may form a sticky gum rather than a precipitate.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with Brine (2 x 10 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (typically 10% → 40% EtOAc).

Method B: Acid-Catalyzed Condensation with Carboxylic Acids

Reference Grounding: Classical Phillips Condensation adapted for electron-rich substrates.

Reagents:

-

Precursor A: 1.0 mmol

-

Carboxylic Acid (R-COOH): 1.1 mmol

-

Acid Catalyst: 4N HCl (10 mL)

Step-by-Step Protocol:

-

Mixing: In a 25 mL flask, combine Precursor A and the Carboxylic Acid.

-

Acidification: Add 4N HCl (10 mL).

-

Reflux: Heat to reflux (approx. 100°C) for 6–12 hours.

-

Note: The electron-donating pentyloxy group activates the amine, often reducing reaction time compared to unsubstituted diamines.

-

-

Neutralization:

-

Cool to 0°C in an ice bath.

-

Slowly add NH₄OH (conc.) dropwise until pH ~8-9.

-

-

Isolation:

-

Precipitate formation is likely. Filter the solid.[1]

-

If no solid forms (due to lipophilicity), perform EtOAc extraction as in Method A.

-

Post-Synthetic Functionalization (The "Why")

The utility of this specific scaffold lies in the 4-Bromo handle. Following benzimidazole formation, the molecule remains active for cross-coupling.

Workflow Visualization:

Figure 2: Divergent synthesis capabilities of the brominated scaffold.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Tar | Polymerization of oxidized diamine. | Ensure Precursor A is light yellow/tan before use. Use inert atmosphere. |

| Incomplete Reaction | Steric hindrance of Aldehyde. | Increase temperature to 100°C; Switch solvent to DMSO. |

| Product stays in Aqueous Phase | N/A (Unlikely). | The pentyloxy group ensures the product is organic-soluble. Check the organic layer, not the aqueous. |

| NMR: Missing NH proton | Rapid exchange. | Run NMR in DMSO-d6; the NH proton of benzimidazole is often broad or invisible in CDCl3. |

References

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[2] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417–427.

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).

-

Raja, D., et al. (2020).[2] D-Glucose as a C1 Synthon in the Synthesis of Benzimidazoles. The Journal of Organic Chemistry, 85(17), 11531–11540.

-

BenchChem. (2025).[3] Handling of Air-Sensitive Aromatic Amines: Technical Support Documents.

-

Shaghaghi, B., et al. (2014). Synthesis and spectroscopic characterization of new 2-substituted benzimidazoles. Journal of Molecular Structure, 1076, 62-67.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 4-Bromo-5-(pentyloxy)benzene-1,2-diamine before handling.

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Yield in the Reduction of 4-Bromo-5-(pentyloxy)-1,2-dinitrobenzene

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for the chemical reduction of 4-bromo-5-(pentyloxy)-1,2-dinitrobenzene. The inherent challenges of this transformation—namely achieving high yield while controlling selectivity and preventing loss of the crucial bromo-substituent—require careful selection of reagents and reaction conditions. This document offers a structured approach to troubleshooting common issues and provides validated protocols to help you achieve your desired synthetic outcome, whether it be the monoamino or diamino product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the reduction of 4-bromo-5-(pentyloxy)-1,2-dinitrobenzene?

A1: The main challenges are threefold:

-

Chemoselectivity: The molecule has two nitro groups in an ortho relationship. Reducing only one of these groups to form a nitroaniline requires specific reagents and conditions. Over-reduction to the diamine is a common issue if the reaction is not carefully controlled.

-

Preventing Dehalogenation: The carbon-bromine bond can be susceptible to cleavage (reductive dehalogenation) under certain conditions, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[1][2] This side reaction leads to a significant loss of the desired product.

-

Reaction Control & Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Incomplete reactions can lead to the accumulation of these species, which can then form undesired dimeric side products like azo and azoxy compounds, complicating purification and lowering the yield of the target amine.

Q2: How can I selectively reduce only one of the two nitro groups?

A2: Selective mono-reduction is best achieved using reagents known for their chemoselectivity in polynitro systems. The most reliable method is the Zinin Reduction , which typically uses sodium sulfide (Na₂S) or ammonium sulfide.[3][4][5] This method is well-regarded for its ability to reduce one nitro group while leaving others, as well as aryl halides, intact.[3] Careful control of stoichiometry and temperature when using reagents like Tin(II) chloride (SnCl₂) can also favor mono-reduction.

Q3: Which reduction methods are most likely to cause the loss of the bromine atom (dehalogenation)?

A3: Catalytic hydrogenation with palladium on carbon (Pd/C) is the most common cause of dehalogenation in aryl halides.[1][2] While highly efficient for nitro reduction, the palladium catalyst can also readily cleave C-Br, C-Cl, and C-I bonds. If catalytic hydrogenation is necessary, using catalysts less prone to this side reaction, such as Raney Nickel, or employing milder catalytic transfer hydrogenation at controlled temperatures can mitigate this issue.[2]

Q4: My workup is complicated by a gelatinous precipitate. What causes this and how can I resolve it?

A4: This is a very common issue with reductions using metal salts like Tin(II) chloride (SnCl₂) or iron (Fe) powder.[6] During the basic workup required to neutralize the acid and deprotonate the product amine, the metal salts precipitate as voluminous metal hydroxides or oxides (e.g., Sn(OH)₂/SnO₂ or iron rust). This gel can trap the product, making filtration and extraction extremely difficult. To manage this, consider the following:

-

For Tin Salts: After the reaction, instead of a simple aqueous base quench, add a concentrated aqueous solution of a chelating agent like sodium citrate or Rochelle's salt while adjusting the pH.[6] This forms a soluble tin-tartrate complex, preventing precipitation and allowing for a clean extraction.

-

For Iron Powder: Perform the reaction and workup under a strict inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of Fe(II) to the highly insoluble Fe(III) oxides (rust).[6] Adding a chelator like EDTA tetrasodium salt during the workup can also help by sequestering the iron ions in a soluble form.[6]

Section 2: Troubleshooting Guide for Low Yield & Side Reactions

Low yield can stem from several factors, from an incomplete reaction to the formation of difficult-to-separate byproducts. Use this guide to diagnose and solve common problems.

Problem: The reaction is incomplete, with significant starting material remaining.

-

Q: Are your reagents and catalysts active?

-

A: For catalytic hydrogenations (e.g., H₂, Raney Ni), ensure the catalyst is fresh and not poisoned. For metal/acid reductions (e.g., Fe/HCl, SnCl₂), the surface of the metal powder is critical. If it's old or oxidized, its activity will be low. Consider pre-activating iron powder with dilute acid.[7] For reagents like sodium sulfide, use a freshly opened container or a recently purchased batch, as they can degrade over time.

-

-

Q: Is the starting material fully dissolved?

-

A: Poor solubility is a common reason for slow or incomplete reactions. Your substrate, 4-bromo-5-(pentyloxy)-1,2-dinitrobenzene, is quite nonpolar. Ensure you are using a solvent system where it is fully soluble at the reaction temperature. For metal-based reductions, protic solvents like ethanol, methanol, or acetic acid are often effective.[8] A co-solvent like THF may be necessary.

-

Problem: The main impurity is the debrominated product.

-

Q: Are you using Palladium on Carbon (Pd/C)?

-

Q: Are you using catalytic transfer hydrogenation (e.g., hydrazine with a catalyst)?

-

A: While often milder than high-pressure H₂, dehalogenation can still occur, especially at elevated temperatures.[1] Try running the reaction at a lower temperature (e.g., room temperature instead of reflux) for a longer period. This often preserves the halogen while still allowing the nitro reduction to proceed.[1]

-

Problem: The reaction mixture contains multiple spots on TLC, suggesting intermediates or side products.

-

Q: Have you used enough reducing agent?

-

A: The formation of intermediates like nitroso, hydroxylamine, and the subsequent azo/azoxy dimers often indicates an insufficient amount of the reducing agent.[7] The reaction stalls before reaching the final amine. For metal-based reductions like SnCl₂ or Fe, a large excess (typically 3-5 equivalents per nitro group) is required to drive the reaction to completion.[10]

-

-

Q: Is the reaction temperature too high?

-

A: Excessively high temperatures can sometimes promote condensation reactions between the hydroxylamine and nitroso intermediates, leading to the formation of azoxy compounds. Try running the reaction at a more moderate temperature.

-

Section 3: Method Selection & Experimental Protocols

Choosing the right method depends on your target product: the monoamino-nitro compound or the diamine.

| Method | Key Reagents | Target Product | Pros | Cons / Risks |

| Zinin Reduction | Na₂S·9H₂O | Monoamine | Excellent chemoselectivity for one nitro group; preserves halogens.[3][5] | Strong sulfur odor; aqueous workup required. |

| Stannous Chloride | SnCl₂·2H₂O / HCl | Mono- or Diamine | Highly reliable; avoids dehalogenation; can be controlled for mono-reduction.[11][12] | Requires large stoichiometric excess; workup can be difficult without a chelator.[6] |

| Iron in Neutral Media | Fe powder / NH₄Cl | Diamine | Cost-effective, environmentally benign, excellent for preserving halogens.[9][13] | Slow reaction times; workup can be challenging due to iron sludge formation.[6] |

| Transfer Hydrogenation | N₂H₄·H₂O / Raney Ni | Diamine | Avoids handling H₂ gas; Raney Ni is less prone to dehalogenation than Pd/C.[2] | Hydrazine is highly toxic; reaction can be exothermic.[14] |

Detailed Protocol 1: Selective Mono-Reduction using Tin(II) Chloride

This method is recommended for selectively producing the monoamino product, 4-bromo-5-(pentyloxy)-2-nitroaniline (or its isomer), while preserving the C-Br bond.

-

Materials:

-

4-bromo-5-(pentyloxy)-1,2-dinitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Ethanol (or Ethyl Acetate)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate for extraction

-

Brine

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-5-(pentyloxy)-1,2-dinitrobenzene (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate).

-

Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Carefully add concentrated HCl (0.5 eq) and heat the mixture to reflux (approx. 78 °C).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Slowly and carefully pour the reaction mixture over crushed ice and basify by adding saturated NaHCO₃ solution until the pH is ~8. Note: A thick white precipitate of tin salts will form.

-

Extract the mixture thoroughly with ethyl acetate (3 x 50 mL). The product will be in the organic layer.

-

Filter the combined organic extracts through a pad of Celite to remove any remaining inorganic solids.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the desired monoamino product.

-

-

Scientist's Note: SnCl₂ is a classic and robust choice for reducing nitroarenes without affecting aryl halides.[8] By controlling the stoichiometry and reaction time, it's often possible to achieve selective reduction of one nitro group. The more sterically accessible or electronically activated nitro group is typically reduced first.

Detailed Protocol 2: Complete Di-Reduction using Iron and Ammonium Chloride

This protocol is a cost-effective and environmentally friendly method for synthesizing 4-bromo-5-(pentyloxy)benzene-1,2-diamine . It avoids harsh acids and is highly unlikely to cause dehalogenation.

-

Materials:

-

4-bromo-5-(pentyloxy)-1,2-dinitrobenzene (1.0 eq)

-

Iron powder (<325 mesh) (10.0 eq)

-

Ammonium chloride (NH₄Cl) (10.0 eq)

-

Ethanol/Water (e.g., 4:1 v/v)

-

Celite for filtration

-

Ethyl Acetate or Dichloromethane for extraction

-

-

Procedure:

-

To a round-bottom flask, add the dinitro compound (1.0 eq), ethanol, and water.

-

Add ammonium chloride (10.0 eq) and iron powder (10.0 eq) to the solution.

-

Heat the vigorously stirred suspension to reflux (approx. 80-85 °C).

-

Monitor the reaction by TLC until the starting material and mono-amino intermediate are fully consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the entire mixture through a thick pad of Celite to remove the iron and iron oxides. Wash the Celite pad thoroughly with hot ethanol or ethyl acetate to recover all the product.

-

Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine.

-

The product may be pure enough for subsequent steps or can be further purified by chromatography. Note: Aromatic diamines can be unstable and are often best used immediately.

-

-

Scientist's Note: The Fe/NH₄Cl system is a form of transfer hydrogenation that operates under near-neutral pH conditions, making it compatible with many functional groups and preventing dehalogenation.[13] The large excess of reagents is necessary to ensure the reaction goes to completion. The main challenge is the physical workup, where thorough filtration through Celite is critical for a good yield.[6]

Section 4: Visualization of Pathways & Troubleshooting

Reaction Pathway and Potential Side Products

The reduction can proceed through several pathways, with the potential for undesired side reactions. Understanding these pathways is key to optimizing your yield.

Caption: Decision tree for troubleshooting low yield in the reduction reaction.

References

-

Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 23, 2026, from [Link]

-

Vaia. (n.d.). How is m-dinitrobenzene converted to m-nitrophenol? Retrieved February 23, 2026, from [Link]

-

Wiley Online Library. (n.d.). The Zinin Reaction of Nitroarenes. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). The Zinin Reduction of Nitroarenes. Retrieved February 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved February 23, 2026, from [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. Available at: [Link]

-

ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved February 23, 2026, from [Link]

-

dlab @ EPFL. (n.d.). Tin(II) chloride. Retrieved February 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. Retrieved February 23, 2026, from [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved February 23, 2026, from [Link]

-

JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved February 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Reduction of Nitrobenzene with Hydrazine Hydrate Catalyzed by Acid-Treated Activated Carbon. Retrieved February 23, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Selenium-catalyzed reduction of m-Dinitrobenzene to m-nitroaniline with hydrazine hydrate. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts.

-

ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved February 23, 2026, from [Link]

-

ACS Publications. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved February 23, 2026, from [Link]

-

Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Retrieved February 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved February 23, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Exploration of optimum conditions for reduction of nitrobenzene by Fe (II)/Iron Mud System. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 23, 2026, from [Link]

-

Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved February 23, 2026, from [Link]

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Zinin reaction - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. organicreactions.org [organicreactions.org]

- 6. reddit.com [reddit.com]

- 7. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 11. vaia.com [vaia.com]

- 12. Tin(II) chloride [dlab.epfl.ch]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Technical Support Center: Purification of Polymer Matrices from Unreacted 4-Bromo-5-(pentyloxy)benzene-1,2-diamine

Introduction: The Criticality of Purity in Polymer Science

In the development of advanced materials, particularly for pharmaceutical and biomedical applications, the purity of a polymer is paramount. Residual species, such as unreacted monomers, can significantly alter the material's physicochemical properties, introduce toxicity, and accelerate degradation.[1] This guide provides a comprehensive troubleshooting framework and detailed protocols for the effective removal of a specific, moderately complex monomer, 4-Bromo-5-(pentyloxy)benzene-1,2-diamine, from various polymer matrices. Our approach is grounded in fundamental principles of polymer chemistry to empower researchers to not only follow protocols but also to understand and adapt them to their unique systems.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the polymer purification process.

FAQ 1: I've completed my polymerization. How can I confirm the presence and quantity of unreacted 4-Bromo-5-(pentyloxy)benzene-1,2-diamine?

Answer: Before initiating any purification protocol, it is essential to establish the extent of the impurity. Several analytical techniques are well-suited for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying residual monomers.[1][2][3] The monomer will exhibit sharp, distinct peaks, while the polymer will typically show broader signals. By integrating the monomer's characteristic peaks against a known polymer peak, you can determine the relative molar ratio.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the small molecule monomer from the large polymer chains.[2][3] When coupled with a UV-Vis detector (as the diamine is UV-active), you can create a calibration curve with a pure standard of the monomer to accurately quantify its concentration in your crude polymer.

-

Thin-Layer Chromatography (TLC): For a rapid, qualitative assessment, TLC is invaluable.[4] Spot your crude polymer solution, a pure monomer standard, and a co-spot on a silica plate. After developing the plate in an appropriate solvent system (e.g., ethyl acetate/hexane), the presence of a spot in the crude lane that matches the Rf of the monomer standard confirms its presence. The goal of purification will be the complete disappearance of this spot.

FAQ 2: What is the most effective general strategy for removing this specific monomer?

Answer: The most effective strategy hinges on the solubility differences between the polymer and the monomer. The core principle is to find a solvent system where one component is highly soluble and the other is not. For 4-Bromo-5-(pentyloxy)benzene-1,2-diamine, its moderate polarity (due to the amino groups) combined with non-polar character (from the pentyloxy and bromo-phenyl groups) makes it soluble in a range of organic solvents like chloroform, THF, and ethyl acetate.[5][6] The ideal purification method will therefore depend almost entirely on the solubility of your polymer.

FAQ 3: My polymer is soluble in an organic solvent (e.g., THF, DCM, Chloroform). What is the best purification method?

Answer: For soluble polymers, re-precipitation is the most powerful and widely used technique.[][8][9] This process involves dissolving the crude polymer in a minimal amount of a "good solvent" (in which both polymer and monomer are soluble) and then adding this solution dropwise into a large volume of an "anti-solvent" or "precipitant."

-

Causality: The anti-solvent is chosen to be miscible with the good solvent, but one in which the polymer has very low solubility. The monomer, being a small molecule, should remain dissolved in the solvent/anti-solvent mixture.[] This sudden change in solvent environment causes the high molecular weight polymer chains to crash out of solution as a solid, leaving the monomer impurity behind in the liquid phase (supernatant). Repeating this process 2-3 times is highly effective.[8][9]

FAQ 4: How do I select the optimal solvent/anti-solvent pair for re-precipitation?

Answer: This is the most critical decision for successful re-precipitation. The goal is to maximize polymer recovery while maximizing monomer removal.

| Polymer Class Example | Good Solvent (Dissolves Polymer & Monomer) | Recommended Anti-Solvent (Precipitates Polymer, Solubilizes Monomer) |

| Polystyrene, Poly(methyl methacrylate) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Methanol, Hexane, Water |

| Polycaprolactone (PCL), Polylactic acid (PLA) | Dichloromethane (DCM), Chloroform | Cold Methanol, Diethyl Ether |

| Poly(N-isopropylacrylamide) (PNIPAM) | Tetrahydrofuran (THF), Acetone | Hexane, Diethyl Ether |

Pro-Tip: Always add the concentrated polymer solution to the vigorously stirring anti-solvent. Never the other way around. Adding the anti-solvent to the polymer solution can lead to the formation of a gummy, aggregated mass that traps impurities.

FAQ 5: My polymer is insoluble (e.g., a cross-linked network, hydrogel, or thermoset). How can I remove the monomer?

Answer: For insoluble materials, you cannot use re-precipitation. The method of choice is solvent extraction .[][10] This involves washing or continuously extracting the solid polymer with a solvent that readily dissolves the monomer but does not swell or dissolve the polymer matrix.

-

Soxhlet Extraction: This is a continuous liquid-solid extraction technique and is exceptionally thorough.[11] The solid polymer is placed in a thimble, and a heated solvent is continuously cycled through it. The solvent containing the extracted monomer is collected in a flask, while fresh, pure solvent is constantly used to wash the polymer. This ensures a high purification efficiency driven by a continuous concentration gradient.

-

Batch Washing: A simpler method involves repeatedly suspending the polymer in a suitable solvent, stirring for a period (e.g., 1-2 hours), and then separating the polymer via filtration or centrifugation. This process is repeated several times with fresh solvent.

FAQ 6: I tried re-precipitation, but my purity is still low. What could be wrong?

Answer: This usually points to one of two issues:

-

Poor Anti-Solvent Choice: If the polymer has some residual solubility in your anti-solvent, or if the monomer is not very soluble in it, the separation will be inefficient. Test small-scale solvent/anti-solvent pairs first.

-

Occlusion: If the polymer precipitates too quickly or forms a non-powdery solid, it can physically trap pockets of the monomer-rich solvent. To mitigate this, ensure the polymer solution is added very slowly to a large, rapidly stirring volume of the anti-solvent. Using a colder anti-solvent can sometimes promote the formation of a finer, more easily washed precipitate.

Part 2: Visualized Workflow and Decision Guide

The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the properties of your polymer matrix.

Caption: Decision workflow for selecting a purification method.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Polymer Re-precipitation

-

Dissolution: Dissolve the crude polymer in the minimum amount of a suitable "good solvent" (e.g., THF, DCM) to form a viscous but pourable solution. A concentration of 5-10% (w/v) is a good starting point.

-

Preparation: In a separate, larger flask, add a volume of a suitable "anti-solvent" (e.g., cold methanol, hexane) that is at least 10-20 times the volume of your polymer solution. Place this flask on a magnetic stir plate and begin vigorous stirring.

-

Precipitation: Using a pipette or dropping funnel, add the polymer solution dropwise to the center of the vortex of the stirring anti-solvent. The polymer should immediately precipitate as a fine powder or fibrous solid.

-

Digestion: Allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation and washing of the solid.

-

Isolation: Isolate the purified polymer via vacuum filtration. Wash the collected solid generously with fresh anti-solvent to remove any remaining traces of the monomer-containing supernatant.

-

Drying: Dry the purified polymer under vacuum at an appropriate temperature until a constant weight is achieved.

-

Verification: Reserve a small sample of the filtrate (supernatant) and the dried polymer for purity analysis (Protocol 3.3).

Protocol 3.2: Soxhlet Extraction for Insoluble Polymers

-

Preparation: Ensure the insoluble polymer is in a form that allows for solvent penetration (e.g., a powder, finely chopped pieces, or a porous monolith). Place the material into a cellulose extraction thimble.

-

Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with a suitable extraction solvent (one that dissolves the monomer well) to about two-thirds of its volume and assemble the full Soxhlet apparatus (flask, extractor, condenser).

-

Extraction: Heat the solvent to a gentle reflux. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the polymer. Once the solvent level reaches the top of the siphon arm, the entire volume of monomer-laden solvent will siphon back into the boiling flask.

-

Duration: Allow this process to run for at least 12-24 hours. The number of cycles per hour depends on the solvent and heating rate.

-

Isolation: After extraction, allow the apparatus to cool. Carefully remove the thimble containing the purified polymer.

-

Drying: Dry the purified polymer in a vacuum oven to remove all residual extraction solvent.

Protocol 3.3: Analytical Verification by Thin-Layer Chromatography (TLC)

-

Plate Preparation: On a silica gel TLC plate, lightly draw a starting line with a pencil. Mark three lanes: "M" (Monomer), "C" (Crude Polymer), and "P" (Purified Polymer).

-

Spotting:

-

In lane M, spot a dilute solution of the pure 4-Bromo-5-(pentyloxy)benzene-1,2-diamine standard.

-

In lane C, spot a solution of your pre-purification (crude) polymer.

-

In lane P, spot a solution of your post-purification polymer.

-

-

Development: Place the plate in a developing chamber containing an appropriate eluent (e.g., 30% ethyl acetate in hexane). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The monomer should appear as a dark spot.

-

Analysis:

-

The "M" lane confirms the retention factor (Rf) of the monomer.

-

The "C" lane should show a spot at the origin (the polymer) and a spot corresponding to the monomer's Rf.

-

The "P" lane should show only the spot at the origin. The complete absence of the monomer spot indicates successful purification.

-

References

- Stoliar, M., & Kiat, H. (2025). Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles. MDPI.

- BOC Sciences. (n.d.). Polymer Isolation and Purification.

- Polymer Solutions. (n.d.). Residual Monomer Testing.

- Kureha Chemical Industry Co., Ltd. (1978). Method for removing unreacted monomers from aqueous dispersions of polymerizate. U.S.

-

Stoliar, M., & Kiat, H. (2022). Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles. National Center for Biotechnology Information. [Link]

- Standard Oil Company. (1980). Process for removing unreacted monomers from polymerization slurries. U.S.

-

ResearchGate. (2016). How to characterize residual monomer content in polymer blends?. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2020). Is there any method other than precipitation to remove residual monomer from polymer solution?. Retrieved from ResearchGate. [Link]

-

Barth, H. G. (2022). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. LCGC International. [Link]

- President and Fellows of Harvard College. (2013). Methods and systems for polymer precipitation and generation of particles. U.S.

- Water Specialists Environmental Technologies. (n.d.). Organic Polymer Precipitation.

-

University of California, Irvine. (2021). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. National Center for Biotechnology Information. [Link]

- Al-Harthi, M. (2018). High Performance Polymers for Separation and Purification Processes: An Overview.

- StaniPharm. (n.d.). Polymers and lipids.

- Reddit. (2019).

- ResearchGate. (2019). How could I effectively remove the monomers after free radical polymerization?.

- Lummus Technology LLC. (2019). Method For Separating and Purifying Polymers From Reclaimed Product. U.S.

- BioPharmaSpec. (2023). Residual Polymer Analysis: Crucial for Securing Product Safety, Quality and Performance.

- Brazilian Journal of Analytical Chemistry. (2022).

- Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications.

- Organomation. (n.d.). Solvent Extraction Techniques.

- The University of Akron. (2010). Methods for the purification of polymers. U.S.

- Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Chemistry Website.

- Chang, T. (2018).

- ChemicalBook. (2026). 4-Bromo-1,2-benzenediamine.

- CymitQuimica. (n.d.). CAS 1575-37-7: 4-Bromo-1,2-benzenediamine.

- Merck. (n.d.). 4-bromo-5-(difluoromethoxy)benzene-1,2-diamine.

- ChemBK. (2024). 4-bromobenzene-1,2-diamine.

- National Center for Biotechnology Information. (n.d.). 4-Bromobenzene-1,2-diamine.

- Sigma-Aldrich. (n.d.). 4-Bromo-1,2-diaminobenzene 97.

- National Center for Biotechnology Information. (n.d.). (4-Bromopentyl)benzene.

Sources

- 1. polymersolutions.com [polymersolutions.com]

- 2. researchgate.net [researchgate.net]

- 3. measurlabs.com [measurlabs.com]

- 4. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. organomation.com [organomation.com]

Optimizing reaction temperature for diamine condensation with alpha-diketones

Technical Support Center: Diamine and α-Diketone Condensation

Welcome to the technical support center for optimizing the condensation reaction of diamines with α-diketones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic strategies. Here, you will find in-depth answers to common questions and troubleshooting advice to navigate the complexities of this reaction, with a special focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the condensation reaction between a diamine and an α-diketone?

The reaction between a diamine and an α-diketone is a classic example of Schiff base formation, also known as imine synthesis.[1][2] The overall process involves the nucleophilic addition of the primary amine groups of the diamine to the carbonyl carbons of the α-diketone, followed by the elimination of water to form a diimine.[3][4]

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the diamine attacks the electrophilic carbonyl carbon of the α-diketone.

-

Formation of a Hemiaminal (Carbinolamine) Intermediate: This initial attack results in the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine.[2] This intermediate contains both an alcohol and an amine functional group on the same carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).

-

Dehydration: The lone pair on the nitrogen helps to expel a water molecule, forming a carbon-nitrogen double bond (an iminium ion).[4]

-

Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen, yielding the final imine product and regenerating the catalyst if one is used.[5]

This process occurs at both ends of the diamine and α-diketone, ultimately leading to the formation of a bis-imine.[6][7]

Q2: Why is temperature a critical parameter in this reaction?

Temperature is a crucial factor in chemical reactions as it influences both the reaction rate and the equilibrium position.[8][9] For the condensation of diamines with α-diketones, temperature plays a multifaceted role:

-

Reaction Kinetics: Increasing the temperature generally increases the rate of reaction by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions.[9] This can be particularly important for less reactive ketones.[10]

-

Equilibrium Shift: The formation of an imine from an aldehyde or ketone and an amine is a reversible reaction where water is a byproduct.[4] According to Le Chatelier's principle, removing water from the reaction mixture will drive the equilibrium towards the product side.[4] Higher temperatures can facilitate the removal of water, especially if a Dean-Stark apparatus is used.[10]

-

Side Reactions: While higher temperatures can accelerate the desired reaction, they can also promote unwanted side reactions, such as aldol condensations, polymerizations, or decomposition of the reactants or products.[8][11] Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Q3: What are the typical starting temperatures and solvents for this reaction?

The optimal starting temperature and solvent are highly dependent on the specific diamine and α-diketone being used. However, some general guidelines can be provided:

-

Temperature: Many condensation reactions to form Schiff bases are initially attempted at room temperature.[12] If the reaction is slow, the temperature can be gradually increased. Refluxing the reaction mixture is a common strategy to increase the reaction rate and aid in the removal of water.[6][10] Temperatures can range from room temperature (around 20-25°C) to the boiling point of the chosen solvent. Some reactions may even be performed under solvent-free conditions at elevated temperatures.[13]

-

Solvents: The choice of solvent is critical and can influence reaction outcomes.[14] Common solvents include:

-

Alcohols (e.g., methanol, ethanol): These are often good choices as they can dissolve both the reactants and the intermediates.[6][15]

-

Aprotic Solvents (e.g., toluene, benzene, THF): These are frequently used in conjunction with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.[10]

-

Polar Aprotic Solvents (e.g., DMF, acetonitrile): These can also be effective, particularly for less soluble reactants.[16]

-

It is often beneficial to start with conditions reported in the literature for similar substrates and then optimize from there.[17]

Troubleshooting Guide

Problem 1: Low or No Product Yield

| Possible Cause | Troubleshooting Step |

| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS. For many imine formations, refluxing the reaction mixture is necessary.[6][10] |

| Reversible Reaction/Water Inhibition | The presence of water can shift the equilibrium back towards the starting materials.[4] Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to remove it as it forms.[10] Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves (4Å) to the reaction mixture.[18] |

| Steric Hindrance | If your diamine or α-diketone is sterically bulky, higher temperatures and longer reaction times may be required to overcome the steric barrier.[10] |

| Incorrect pH | The reaction is often catalyzed by a small amount of acid.[5] If the reaction is sluggish, a few drops of a weak acid like acetic acid can be added. However, a very low pH can protonate the amine, making it non-nucleophilic.[5] The optimal pH is typically around 4.5.[5] |

Problem 2: Formation of Multiple Products or Impurities

| Possible Cause | Troubleshooting Step |

| Side Reactions at High Temperatures | If you observe the formation of byproducts at elevated temperatures, try lowering the reaction temperature.[11] It may be a trade-off between reaction rate and selectivity. Running the reaction at a lower temperature for a longer period might be beneficial. |

| Aldol Condensation | α-Diketones with α-hydrogens can undergo self-condensation (an aldol-type reaction) at elevated temperatures, especially in the presence of a base.[19] If this is suspected, consider running the reaction at a lower temperature or under neutral or slightly acidic conditions. |

| Polymerization | Diamines can potentially lead to the formation of polymeric materials.[12] This can sometimes be mitigated by using more dilute reaction conditions. |

| Reactant Decomposition | High temperatures can cause the decomposition of sensitive starting materials or the desired product. Check the thermal stability of your compounds. |

Problem 3: Reaction Stalls Before Completion

| Possible Cause | Troubleshooting Step |

| Equilibrium Reached | If the reaction appears to stop before all the starting material is consumed, it may have reached equilibrium. Actively remove water using a Dean-Stark trap or by adding a fresh portion of a dehydrating agent.[4] |

| Catalyst Deactivation | If you are using a catalyst, it may have become deactivated over time. Consider adding a fresh portion of the catalyst. |

| Incomplete Dissolution of Reactants | Ensure that both the diamine and α-diketone are fully dissolved in the solvent at the reaction temperature. If solubility is an issue, you may need to screen for a more suitable solvent. |

Experimental Protocols

General Procedure for Diamine-Diketone Condensation with Temperature Optimization

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-diketone (1.0 eq) and the diamine (1.0 eq).

-

Add the chosen solvent (e.g., ethanol or toluene) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Begin stirring the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS after 1 hour.

-

If little to no product is formed, gradually increase the temperature by 20°C and continue to monitor the reaction every hour.

-

If using toluene, attach a Dean-Stark trap filled with the solvent to the reflux condenser to remove water azeotropically as the reaction is heated to reflux.

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

-

The product may precipitate out of solution upon cooling and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

| Temperature (°C) | Reaction Rate | Selectivity | Considerations |

| Low (e.g., 25°C) | Slow | High | May require very long reaction times. |

| Moderate (e.g., 50-80°C) | Moderate to Fast | Generally Good | A good starting point for optimization.[6][15] |

| High (e.g., >100°C/Reflux) | Fast | May Decrease | Increased risk of side reactions and decomposition.[8] |

Visualizations

Reaction Mechanism Workflow

Caption: Decision tree for troubleshooting low yield.

References

-

"Modeling Temperature and Species Concentration Profiles on a Continuous-Flow Reactor Applied to Aldol Condensation." ACS Omega, 2022.

-

"Synthesis and Characterization of New Schiff Bases and Biological Studies." Der Pharma Chemica, 2026.

-

"Beauty in Chemistry: Making Artistic Molecules with Schiff Bases." Journal of Chemical Education, 2020.

-

"Schiff base." Wikipedia.

-

"Imines - Properties, Formation, Reactions, and Mechanisms." Master Organic Chemistry.

-

"SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS." IOSR Journal of Applied Chemistry.

-

"Synthesis of imines, diimines and macrocyclic diimines as possible ligands, in aqueous solution." Journal of the Chemical Society, Perkin Transactions 1, 2001.

-

"Imine Formation, Structure & Synthesis." Study.com.

-

"Schiff Bases: A Short Survey on an Evergreen Chemistry Tool." Molecules, 2017.

-

"Problem in synthesis of imine?" ResearchGate.

-

"Condensation products of aldehydes or ketones with diamines and monoamines." Google Patents.

-

"Benign approaches for the synthesis of bis-imine Schiff bases." Green Chemistry, 2004.

-

"Solvent-free, environmentally benign synthesis of some imines and antioxidant activity." Journal of Chemical and Pharmaceutical Research, 2016.

-

"Need help with imine formation." Reddit.

-

"Tuning High Temperature Performance Through Targeted Halide Substitution in a Bis(Imino)Pyridine‐Iron Ethylene Polymerization Catalyst." Macromolecular Rapid Communications, 2025.

-

"The effect of reaction temperature on the aldol condensation." ResearchGate.

-

"Lesson 6.4: Temperature and the Rate of a Chemical Reaction." American Chemical Society.

-

"Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes." Letters in Applied NanoBioScience, 2020.

-

"Rate of Condensation: Is It Temperature Dependant?" Reddit.

-

"Condensation Rate is Increased with a Decrease in Temperature?" ResearchGate.

-

"optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent)." Benchchem.

-

"Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine." The Journal of Physical Chemistry B, 1998.

-

"Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a." ResearchGate.

-

"Synthesis of imine." Chemistry Stack Exchange.

-

"Scheme 1. General reaction scheme for the synthesis of bis-imines 3 and 6." ResearchGate.

-

"Asymmetric Catalysis of the Carbonyl-Amine Condensation: Kinetic Resolution of Primary Amines." Journal of the American Chemical Society, 2017.

-

"(PDF) Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution." ResearchGate.

-

"Chiral Bis(8-Quinolyl)Ethane-Derived Diimine: Structure Elucidation and Catalytic Performance in Asymmetric Synthesis of (S)-Warfarin." Molecules, 2023.

-

"One-pot condensation of 1,2-diketones 1 with aromatic 1,2-diamines 2 for synthesis of quinoxalines 3." ResearchGate.

-

"Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone." Chinese Journal of Organic Chemistry.

-

"Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes." Walsh Medical Media.

-

"Synthesis and Characterization of α-diimine Complexes of Aluminum." Swarthmore College.

-

"Complexation of dimethylmagnesium with α-diimines; structural and EPR characterisation of single electron and alkyl transfer products." Dalton Transactions, 2006.

-

"α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos." Chemical Science, 2021.

-

"α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos." PMC.

-

"Synthesis and Structural Characterization of a Fluorinated α-Diimine Platinum(II) Complex." Organometallics, 2007.

-

"Solvent and substituent effects on the lowest energy excited states of M(CO)4(diimine) (M = Cr, Mo, W) complexes." Inorganic Chemistry.

-

"Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives." Beilstein Journal of Organic Chemistry, 2014.

-

"1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones." The Journal of Organic Chemistry, 2023.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Schiff base - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. study.com [study.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. Modeling Temperature and Species Concentration Profiles on a Continuous-Flow Reactor Applied to Aldol Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

- 10. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US3461100A - Condensation products of aldehydes or ketones with diamines and monoamines - Google Patents [patents.google.com]

- 13. jocpr.com [jocpr.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: Solubility & Processability of 4,5-Dialkoxybenzene-1,2-diamines

The following technical guide compares the solubility and processability of pentyloxy- (

Executive Summary